molecular formula C9H8ClNO4 B11964971 2-(Carboxymethyl-amino)-6-chloro-benzoic acid CAS No. 729597-47-1

2-(Carboxymethyl-amino)-6-chloro-benzoic acid

Cat. No.: B11964971
CAS No.: 729597-47-1
M. Wt: 229.62 g/mol
InChI Key: OIXXWHGSUFJMBM-UHFFFAOYSA-N
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Description

2-(Carboxymethyl-amino)-6-chloro-benzoic acid is an organic compound that belongs to the class of amino acids derivatives It is characterized by the presence of a carboxymethyl group attached to an amino group, which is further connected to a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl-amino)-6-chloro-benzoic acid can be achieved through several methods. One common approach involves the Ullmann reaction under microwave irradiation. This method uses 2-chlorobenzoic acid and aniline as starting materials, with copper(I) chloride as a catalyst and potassium carbonate as a base. The reaction is carried out in n-butanol containing less than 20% water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl-amino)-6-chloro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a nucleophile can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Carboxymethyl-amino)-6-chloro-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl-amino)-6-chloro-benzoic acid involves its ability to interact with various molecular targets. As a chelating agent, it can form stable complexes with metal ions, which can be crucial in biological systems and industrial applications. The compound’s interactions with enzymes and receptors are also of interest, as they can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxymethyl-amino)-6-chloro-benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorinated benzene ring and carboxymethyl-amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

729597-47-1

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

2-(carboxymethylamino)-6-chlorobenzoic acid

InChI

InChI=1S/C9H8ClNO4/c10-5-2-1-3-6(8(5)9(14)15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15)

InChI Key

OIXXWHGSUFJMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)NCC(=O)O

Origin of Product

United States

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